BOC-TYR-PRO-GLY-PHE-LEU-THR-OH

Vue d'ensemble

Description

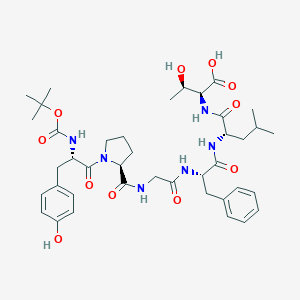

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is a synthetic peptide compound with the molecular formula C40H56N6O11 and a molecular weight of 796.9 g/mol. This compound is often used in scientific research due to its unique structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid in the sequence is added.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.

Reduction: This reaction can reduce disulfide bonds if present.

Substitution: This reaction can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various nucleophiles depending on the target site.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Applications De Recherche Scientifique

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.

Industry: Utilized in the development of new materials and biotechnological applications.

Mécanisme D'action

The mechanism of action of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the context of its use. For example, it may bind to receptors or enzymes, altering their activity and leading to downstream effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-serine

- (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-valine

Uniqueness

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications where precise interactions and effects are required.

Activité Biologique

Overview

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH, also known as Boc-Tyrosyl-Prolyl-Glycyl-Phenylalanylleucyl-Threonine, is a synthetic peptide with the molecular formula and a molecular weight of approximately 796.9 g/mol. This compound is notable for its diverse applications in biochemical research, particularly in the study of protein interactions, enzyme specificity, and therapeutic potential.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a resin-bound peptide chain. The process involves several key steps:

- Resin Loading : The initial amino acid (Boc-Tyr) is attached to the resin.

- Deprotection : The protecting group on the amino acid is removed.

- Coupling : The next amino acid in the sequence is added.

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and Purification : The peptide is cleaved from the resin and purified.

The biological activity of this compound primarily involves its interactions with specific molecular targets, which can modulate various biological pathways. These interactions may include:

- Receptor Binding : The peptide may bind to specific receptors, influencing their activity.

- Enzyme Interaction : It can act as a substrate or inhibitor in enzymatic reactions.

Applications in Research

This compound has been utilized in various research contexts:

- Protein-Protein Interactions : Studies have shown that this peptide can be used to elucidate mechanisms of protein interactions, particularly in signaling pathways.

- Enzyme-Substrate Specificity : Research indicates its role in understanding enzyme mechanisms and substrate specificity, contributing to drug design efforts.

- Therapeutic Potential : Investigations into its opioid-like activities suggest potential applications in pain management and other therapeutic areas.

Comparative Analysis

The unique sequence of this compound imparts distinct structural properties compared to similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Composition | Unique Features |

|---|---|---|

| This compound | Tyrosine, Proline, Glycine, Phenylalanine, Leucine, Threonine | Contains a tert-butoxycarbonyl (Boc) protecting group |

| BOC-TYR-PRO-GLY-PHE-LEU-OH | Tyrosine, Proline, Glycine, Phenylalanine, Leucine | Lacks Threonine |

| BOC-PHE-LEU-PRO-VALUE-OH | Tyrosine, Proline, Glycine, Phenylalanine | Contains Valine instead of Threonine |

Study 1: Opioid Receptor Binding

Research conducted on analogs of this compound demonstrated significant binding affinity to opioid receptors. For instance, modifications in the phenylalanine residue led to enhanced μ-opioid receptor selectivity and agonist activity comparable to native peptides .

Study 2: Enzyme Interaction

In studies assessing enzyme-substrate interactions, this compound was found to influence the activity of specific proteases. Its structural characteristics allowed researchers to probe the dynamics of enzyme catalysis effectively .

Research Findings

Recent findings indicate that modifications to the peptide structure can enhance its biological activity and metabolic stability. For example:

Propriétés

IUPAC Name |

(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56N6O11/c1-23(2)19-28(35(51)45-33(24(3)47)38(54)55)43-34(50)29(20-25-11-8-7-9-12-25)42-32(49)22-41-36(52)31-13-10-18-46(31)37(53)30(44-39(56)57-40(4,5)6)21-26-14-16-27(48)17-15-26/h7-9,11-12,14-17,23-24,28-31,33,47-48H,10,13,18-22H2,1-6H3,(H,41,52)(H,42,49)(H,43,50)(H,44,56)(H,45,51)(H,54,55)/t24-,28+,29+,30+,31+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZMYOYMDHRAIZ-GYKAHYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30931055 | |

| Record name | N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

796.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141261-96-3 | |

| Record name | (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141261963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30931055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.